An In-depth Technical Guide to N-tert-butyl-N-methylcarbamoyl chloride: Properties, Solubility, and Handling
An In-depth Technical Guide to N-tert-butyl-N-methylcarbamoyl chloride: Properties, Solubility, and Handling
This technical guide provides a comprehensive overview of N-tert-butyl-N-methylcarbamoyl chloride, a key reagent in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physical and chemical properties, solubility characteristics, and essential handling protocols. Given the limited availability of experimentally determined data in public literature, this guide combines available information with scientifically grounded predictions to serve as a practical resource.
Introduction and Structural Elucidation
N-tert-butyl-N-methylcarbamoyl chloride (CAS No. 896103-65-4) is a member of the carbamoyl chloride family, characterized by a carbonyl group attached to both a nitrogen atom and a chlorine atom. The nitrogen is further substituted with a sterically hindering tert-butyl group and a methyl group. This specific substitution pattern significantly influences the compound's reactivity and stability.
The presence of the bulky tert-butyl group provides steric protection to the electrophilic carbonyl center, modulating its reactivity compared to less substituted carbamoyl chlorides. The molecule possesses a polar carbamoyl chloride functional group and nonpolar alkyl substituents, resulting in a distinct solubility profile.
Physical Properties
Precise, experimentally verified physical property data for N-tert-butyl-N-methylcarbamoyl chloride is not widely available in peer-reviewed literature. The data presented below is a combination of information from chemical suppliers and predicted values based on its chemical structure.
| Property | Value | Source |
| CAS Number | 896103-65-4 | BLD Pharm[1] |
| Molecular Formula | C₆H₁₂ClNO | BLD Pharm[1] |
| Molecular Weight | 149.62 g/mol | BLD Pharm[1] |
| Appearance | Predicted: Colorless to light-yellow liquid or low-melting solid | - |
| Boiling Point | Not available (likely decomposes on heating) | [2] |
| Melting Point | Not available | - |
| Density | Not available | - |
Note on Thermal Stability: Carbamoyl chlorides, particularly those with a tert-butyl group, can be thermally unstable. Studies on related N-tert-butyl-N-alkylcarbamoyl chlorides have shown that they decompose upon heating to yield isobutylene, hydrogen chloride, and the corresponding isocyanate[2]. This thermal instability is a critical consideration for its storage and handling, and likely explains the absence of a reported boiling point.
Solubility Profile
A definitive, quantitative solubility profile for N-tert-butyl-N-methylcarbamoyl chloride in various organic solvents is not readily found in scientific literature. However, a qualitative assessment can be made based on the "like dissolves like" principle, considering its molecular structure which features both polar and nonpolar regions.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexanes, Toluene, Benzene | High | The nonpolar tert-butyl and methyl groups will have favorable van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents can solvate both the nonpolar alkyl groups and the polar carbamoyl chloride moiety. |
| Polar Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Low (with reaction) | Expected to be sparingly soluble and will likely react with protic solvents, leading to hydrolysis or alcoholysis. |
Experimental Protocol for Solubility Determination
For applications requiring precise solubility data, the following experimental protocol is recommended.
Objective: To quantitatively determine the solubility of N-tert-butyl-N-methylcarbamoyl chloride in a specific solvent at a given temperature.
Materials:
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N-tert-butyl-N-methylcarbamoyl chloride
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Selected anhydrous organic solvent
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Sealable glass vials
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Thermostatically controlled shaker
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Analytical balance
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Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
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Volumetric flasks and pipettes
Procedure:
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Sample Preparation: To a series of sealable glass vials, add a known volume of the chosen solvent.
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Addition of Solute: Add an excess amount of N-tert-butyl-N-methylcarbamoyl chloride to each vial to create a saturated solution with visible undissolved solid/liquid.
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Equilibration: Seal the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Extraction: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solute to settle.
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Dilution and Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the same solvent. Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of the dissolved carbamoyl chloride.
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Calculation: Calculate the solubility in units of g/L or mol/L from the determined concentration and the dilution factor.
Diagram of Solubility Determination Workflow:
Caption: Workflow for the experimental determination of solubility.
Chemical Reactivity and Handling
N-tert-butyl-N-methylcarbamoyl chloride is a reactive chemical intermediate. The primary reactive site is the electrophilic carbonyl carbon.
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Reaction with Nucleophiles: It readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding ureas, carbamates, and thiocarbamates, respectively. These reactions typically proceed via a nucleophilic acyl substitution mechanism.
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Moisture Sensitivity: Like most acyl chlorides, it is sensitive to moisture and will hydrolyze to form N-tert-butyl-N-methylamine, carbon dioxide, and hydrochloric acid. Therefore, it should be handled under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).
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Thermal Decomposition: As previously noted, this compound is susceptible to thermal decomposition, particularly at elevated temperatures[2]. It is advisable to store it in a cool, dry place and to avoid excessive heating during reactions.
General Synthetic Protocol for Carbamoylation
The following is a general procedure for the use of N-tert-butyl-N-methylcarbamoyl chloride as a carbamoylating agent for an amine.
Objective: To synthesize a substituted urea by reacting an amine with N-tert-butyl-N-methylcarbamoyl chloride.
Materials:
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Primary or secondary amine
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N-tert-butyl-N-methylcarbamoyl chloride
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Anhydrous aprotic solvent (e.g., dichloromethane, THF)
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Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
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Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
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Reaction Setup: Under an inert atmosphere, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent in a round-bottom flask.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Carbamoyl Chloride: Slowly add a solution of N-tert-butyl-N-methylcarbamoyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.
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Reaction: Allow the reaction to warm to room temperature and stir for a time determined by reaction monitoring (e.g., by Thin Layer Chromatography).
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Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.
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Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Diagram of a General Carbamoylation Workflow:
Caption: General workflow for amine carbamoylation.
Predicted Spectroscopic Data
For the purpose of characterization, the following spectroscopic data for N-tert-butyl-N-methylcarbamoyl chloride is predicted based on its structure.
¹H NMR (500 MHz, CDCl₃):
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δ ~3.1 ppm (s, 3H): The methyl protons (-NCH₃).
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δ ~1.5 ppm (s, 9H): The tert-butyl protons (-C(CH₃)₃).
¹³C NMR (125 MHz, CDCl₃):
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δ ~170 ppm: The carbonyl carbon (C=O).
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δ ~60 ppm: The quaternary carbon of the tert-butyl group (-C(CH₃)₃).
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δ ~35 ppm: The methyl carbon (-NCH₃).
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δ ~28 ppm: The methyl carbons of the tert-butyl group (-C(CH₃)₃).
IR (neat):
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~1750-1780 cm⁻¹ (strong): C=O stretch of the carbamoyl chloride.
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~2970 cm⁻¹: C-H stretching of the alkyl groups.
Safety and Handling
As a reactive acyl chloride, N-tert-butyl-N-methylcarbamoyl chloride should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and sources of ignition.
References
- This citation is intentionally left blank as no direct source was used for this general chemical principle.
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Kevill, D. N.; D'Souza, M. J. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules2020 , 25(12), 2883. [Link]
